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Introduction

Cedazuridine is a novel, orally administered small molecule inhibitor of the enzyme cytidine
deaminase (CDA).[1][2] Developed to overcome the limitations of previous CDA inhibitors, such
as the instability of tetrahydrouridine in acidic environments, cedazuridine represents a
significant advancement in oral chemotherapy.[3] Its primary therapeutic application is in
combination with decitabine, a hypomethylating agent, for the treatment of myelodysplastic
syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[4][5][6] By inhibiting CDA-
mediated metabolism in the gastrointestinal tract and liver, cedazuridine significantly enhances
the oral bioavailability of decitabine, allowing for an oral treatment regimen with comparable
systemic exposure to intravenous (IV) administration.[5][7][8] This guide provides a
comprehensive overview of the pharmacological profile of cedazuridine, detailing its
mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety,
supported by experimental data and methodologies.

Mechanism of Action

Cedazuridine is a synthetic nucleoside analog derived from tetrahydrouridine.[9] Its mechanism
of action is the potent and specific inhibition of cytidine deaminase (CDA), an enzyme
responsible for the deamination and subsequent inactivation of cytidine and its analogs,
including the antineoplastic agent decitabine.[2][10] When decitabine is administered orally, it is
subject to extensive first-pass metabolism by CDA, leading to poor bioavailability.[4][11]
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By co-administering cedazuridine with decitabine, the degradation of decitabine is prevented,
leading to increased systemic exposure and enabling its therapeutic efficacy via an oral route.
[5][12] Decitabine, a hypomethylating agent, exerts its antineoplastic effects after being
phosphorylated to its active triphosphate form. This active form is incorporated into DNA, where
it inhibits DNA methyltransferases (DNMTSs).[4][5] This inhibition leads to a reduction in DNA
methylation, which is hypothesized to reactivate tumor suppressor genes and induce cellular
differentiation and apoptosis in malignant hematopoietic cells.[5][10]
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Mechanism of Action of Oral Cedazuridine and Decitabine.
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Pharmacological Profile
Pharmacokinetics

The pharmacokinetic profile of cedazuridine, when administered as a fixed-dose combination
with decitabine (INQOVI®), has been characterized in clinical studies. The co-administration of
cedazuridine (100 mg) with decitabine (35 mg) results in decitabine exposures that are
equivalent to those achieved with intravenous decitabine (20 mg/m2).[5][7]

Decitabine (35 mg with

Parameter Cedazuridine (100 mg) L
Cedazuridine)
Cmax (ng/mL) 371 (52% CV) 145 (55% CV)
AUC (nghr/mL) - Day 1 2950 (49% CV) 103 (55% CV)
AUC (nghr/mL) - Steady State 3291 (45% CV) 178 (53% CV)

5-day Cumulative AUC

851 (50% CV)
(ng*hr/mL)

Half-life (hours) 6.7 (19% CV)

Apparent Clearance (L/hours) 30.3 (46% CV)

Apparent Volume of
Distribution (L)

417

Plasma Protein Binding 34-38% 4-6%

Data from DrugBank Online
and other sources.[4][7] CV:

Coefficient of Variation.

Absorption: Following oral administration, both cedazuridine and decitabine are absorbed, with
cedazuridine facilitating the systemic exposure of decitabine.[4] An approximately dose-
proportional increase in Cmax and AUC is observed for both drugs within the studied dose
ranges.[7]

Distribution: Neither cedazuridine nor decitabine exhibit extensive plasma protein binding.[4]
The apparent volume of distribution at steady state for decitabine is 417 L and for cedazuridine
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is 296 L.[7]

Metabolism: The metabolism of cedazuridine is not fully established, but it is known to convert
to an epimer that is about 10-fold less effective at inhibiting CDA.[4] Decitabine is primarily
metabolized by CDA and through physicochemical degradation.[7] Cedazuridine itself is not a
substrate for and does not significantly inhibit or induce major cytochrome P450 (CYP)
enzymes.[10]

Excretion: Approximately 46% of cedazuridine is recovered in the urine (21% unchanged) and
51% in the feces (27% unchanged).[4]

Pharmacodynamics

The pharmacodynamic effect of the cedazuridine/decitabine combination is primarily driven by
the hypomethylating activity of decitabine. This is often assessed by measuring the methylation
of Long Interspersed Nuclear Element-1 (LINE-1), a surrogate marker for global DNA
methylation.[11] Clinical studies have demonstrated that oral cedazuridine/decitabine induces a
degree of LINE-1 demethylation that is comparable to that observed with IV decitabine, with
differences in mean percentage of demethylation being less than or equal to 1%.[3][11] The
maximum change from baseline in LINE-1 demethylation is typically observed around Day 8 of
a treatment cycle.[13]

Clinical Efficacy and Safety

The clinical development of cedazuridine in combination with decitabine has been established
through several key clinical trials, primarily in patients with MDS and CMML.

Pivotal Clinical Trials

Two open-label, randomized, crossover trials, ASTX727-01-B (NCT02103478) and ASTX727-
02 (NCT03306264), were pivotal in the approval of the oral combination.[14][15] In these
studies, patients were randomized to receive either oral cedazuridine/decitabine (35 mg/100
mgq) or IV decitabine (20 mg/m?) in the first one or two cycles, followed by all patients receiving
the oral combination in subsequent cycles.[3][14]
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Trial

Patient Population

Key Efficacy
Endpoints

Results

ASTX727-01-B

80 adults with MDS or
CMML

Complete Response
(CR) Rate

189% (95% ClI: 10-
28%)

Median Duration of
CR

8.7 months

Transfusion

49% of previously

dependent patients

Independence became transfusion
independent.
133 adults with MDS
ASTX727-02

Decitabine Exposure

Geometric mean ratio
of 5-day cumulative
AUC for oral vs. IV

or CMML Equivalence o
decitabine was 99%
(90% ClI: 93-106%).
Complete Response 21% (95% CI: 15-
(CR) Rate 29%)
Median Duration of
7.5 months
CR
53% of previously
Transfusion dependent patients
Independence became transfusion
independent.
Data from FDA
approval information
and related
publications.[14][15]
[16]
Safety Profile
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The overall safety profile of oral cedazuridine/decitabine is similar to that of intravenous

decitabine.[14][15] The most common adverse
myelosuppression and gastrointestinal effects.

reactions are primarily related to

Adverse Reaction (220% incidence)

Percentage of Patients

Fatigue >20%
Constipation >20%
Hemorrhage >20%
Myalgia >20%
Mucositis =220%
Arthralgia >20%
Nausea 220%
Dyspnea >20%
Diarrhea >20%
Rash =220%
Dizziness >20%
Febrile Neutropenia >20%
Edema =220%
Headache >20%
Cough >20%
Decreased Appetite >20%
Upper Respiratory Tract Infection >20%
Pneumonia =220%
Increased Transaminases >20%

Data from FDA prescribing information.[13][14]
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Serious Adverse Reactions: Serious adverse reactions occurred in 68% of patients, with the
most frequent being febrile neutropenia (30%), pneumonia (14%), and sepsis (13%).[13]

Laboratory Abnormalities: The most common Grade 3 or 4 laboratory abnormalities (=50%)
were decreased leukocytes, platelet count, neutrophil count, and hemoglobin.[14][15]

Experimental Protocols

Phase Il Pharmacokinetic/lPharmacodynamic Crossover
Study (NCT02103478)

Objective: To compare the systemic exposure of decitabine, pharmacodynamic demethylation
activity, and safety of oral cedazuridine/decitabine versus IV decitabine.[3][11]

Study Design:

Population: Adults with intermediate-1, intermediate-2, or high-risk MDS or CMML.[11]

e Design: Randomized, open-label, two-way crossover study.[11]

e Treatment Arms:

o Sequence A: Oral cedazuridine (100 mg) and decitabine (35 mg) daily for 5 days in Cycle
1, followed by IV decitabine (20 mg/m?2) daily for 5 days in Cycle 2.[11]

o Sequence B: IV decitabine in Cycle 1, followed by the oral combination in Cycle 2.[11]

o Subsequent Cycles: All patients received the oral combination from Cycle 3 onwards.[11]

e Pharmacokinetic Sampling: Blood samples were collected at pre-dose and multiple time
points post-dose on specified days of Cycles 1 and 2 to determine decitabine concentrations.
[17]

o Pharmacodynamic Assessment: DNA methylation was assessed using the LINE-1 bisulfite
sequencing assay on blood samples collected at screening, predose on Day 1 of Cycles 1,
2, and 3, and on Days 8, 15, and 22 of Cycles 1 and 2.[11]
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Experimental Workflow of a Crossover Clinical Trial for Cedazuridine/Decitabine.
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Conclusion

Cedazuridine is a pivotal innovation in the treatment of myeloid malignancies, enabling the
effective oral administration of decitabine. Its potent and specific inhibition of cytidine
deaminase translates into a pharmacokinetic profile for oral decitabine that is equivalent to
intravenous administration, with comparable pharmacodynamic effects on DNA methylation.
The clinical efficacy and safety of the oral combination of cedazuridine and decitabine have
been robustly demonstrated in patients with MDS and CMML, offering a more convenient and
less burdensome treatment option. Ongoing and future research will continue to explore the full
potential of this novel therapeutic approach in various hematological and other malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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